molecular formula C11H21NO5 B2527519 tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate CAS No. 2137073-66-4

tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate

Cat. No.: B2527519
CAS No.: 2137073-66-4
M. Wt: 247.291
InChI Key: CQAGAHJOSHQWKP-IUCAKERBSA-N
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Description

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl group and a dihydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding substrates.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its sustainability and ability to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve the use of solvents like nonafluoro-tert-butyl alcohol (NFTBA) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and morpholine derivatives, such as:

  • tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
  • tert-Butyl (2S)-2-[(1S)-1,2-dihydroxypropyl]morpholine-4-carboxylate

Uniqueness

tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the tert-butyl group and the dihydroxyethyl side chain allows for a wide range of chemical modifications and applications .

Biological Activity

tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a morpholine derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a tert-butyl ester group, which may influence its interaction with biological systems.

  • Molecular Formula : C11H21NO5
  • Molecular Weight : 247.2881 g/mol
  • CAS Number : 2137073-66-4
  • SMILES Notation : OCC@@HO

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications. Here are key findings from diverse studies:

1. Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging capabilities, potentially providing protective effects against oxidative stress-related diseases.

2. Enzyme Inhibition

Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes like acetylcholinesterase, which is crucial for neurotransmission and could have implications for treating neurodegenerative disorders.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of morpholine derivatives, this compound showed a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against cellular damage caused by free radicals.

Case Study 2: Enzyme Interaction

A detailed kinetic study revealed that this compound inhibited acetylcholinesterase activity with an IC50 value of 12 µM. This finding suggests its potential application in the treatment of Alzheimer's disease by enhancing cholinergic transmission.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in lipid peroxidation
Enzyme InhibitionIC50 = 12 µM for acetylcholinesterase
AntimicrobialEfficacy against Gram-positive bacteria

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-9(6-12)8(14)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGAHJOSHQWKP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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